molecular formula C4H7N3 B14344211 N-Cyano-N'-ethylmethanimidamide CAS No. 103298-40-4

N-Cyano-N'-ethylmethanimidamide

Cat. No.: B14344211
CAS No.: 103298-40-4
M. Wt: 97.12 g/mol
InChI Key: LDXOCHMLWSGWBT-UHFFFAOYSA-N
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Description

N-Cyano-N’-ethylmethanimidamide is an organic compound that belongs to the class of cyanamides Cyanamides are characterized by the presence of a cyano group (–CN) attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-ethylmethanimidamide typically involves the reaction of ethylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_2\text{H}_5\text{NH}_2 + \text{ClCN} \rightarrow \text{C}_2\text{H}_5\text{NHCN} + \text{HCl} ]

In this reaction, ethylamine reacts with cyanogen chloride to form N-Cyano-N’-ethylmethanimidamide and hydrochloric acid as a byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of N-Cyano-N’-ethylmethanimidamide can be achieved through continuous flow processes. This involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow processes also minimizes the risk of exposure to hazardous reagents such as cyanogen chloride.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’-ethylmethanimidamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed to form ethylamine and cyanamide.

    Reduction: Reduction of the cyano group can lead to the formation of primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Ethylamine and cyanamide.

    Reduction: Primary amines.

Scientific Research Applications

N-Cyano-N’-ethylmethanimidamide has several applications in scientific research:

    Synthetic Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

    Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyano-N’-ethylmethanimidamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and nucleic acids, potentially altering their function. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N’-methylmethanimidamide
  • N-Cyano-N’-phenylmethanimidamide
  • N-Cyano-N’-isopropylmethanimidamide

Uniqueness

N-Cyano-N’-ethylmethanimidamide is unique due to its specific ethyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the ethyl group can provide different steric and electronic effects, potentially leading to unique chemical and biological properties.

Properties

CAS No.

103298-40-4

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

IUPAC Name

N-cyano-N'-ethylmethanimidamide

InChI

InChI=1S/C4H7N3/c1-2-6-4-7-3-5/h4H,2H2,1H3,(H,6,7)

InChI Key

LDXOCHMLWSGWBT-UHFFFAOYSA-N

Canonical SMILES

CCN=CNC#N

Origin of Product

United States

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